ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of esters It features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Ethyl 2-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoate.
Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate: Lacks the formyl group, resulting in different reactivity and biological activity.
Ethyl 2-(3-formyl-1H-pyrrol-1-yl)benzoate: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate: Similar ester structure but with an acetate group instead of a benzoate group.
Uniqueness
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to the combination of its formyl and dimethyl substituents on the pyrrole ring, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)14-7-5-6-8-15(14)17-11(2)9-13(10-18)12(17)3/h5-10H,4H2,1-3H3 |
InChI Key |
MMSNXTRUFXDDIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.